molecular formula C8H13FO2 B13447044 4-Fluoro-4-methylheptane-3,5-dione

4-Fluoro-4-methylheptane-3,5-dione

Cat. No.: B13447044
M. Wt: 160.19 g/mol
InChI Key: OJNVSPJUBLBDQN-UHFFFAOYSA-N
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Description

4-Fluoro-4-methylheptane-3,5-dione is an organic compound with the molecular formula C8H13FO2 It is a β-diketone, which means it contains two ketone groups separated by a single carbon atom

Preparation Methods

The synthesis of 4-Fluoro-4-methylheptane-3,5-dione can be achieved through several methods. One common synthetic route involves the fluorination of 4-methylheptane-3,5-dione. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.

Industrial production methods for this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The choice of fluorinating agent and reaction conditions can significantly impact the purity and yield of the final product.

Chemical Reactions Analysis

4-Fluoro-4-methylheptane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield alcohols or other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Fluoro-4-methylheptane-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their unique pharmacokinetic properties.

    Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylheptane-3,5-dione involves its interaction with molecular targets through its fluorine and ketone functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, while the ketone groups can act as electrophiles in various chemical reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

4-Fluoro-4-methylheptane-3,5-dione can be compared with other β-diketones and fluorinated compounds:

    4-Methylheptane-3,5-dione: This non-fluorinated analog has similar chemical properties but lacks the unique reactivity imparted by the fluorine atom.

    4-Fluoro-3,5-dimethylheptane-2,4-dione: Another fluorinated β-diketone with different substitution patterns, leading to variations in reactivity and applications.

    Acetylacetone (2,4-pentanedione): A simpler β-diketone used widely in organic synthesis, but without the fluorine atom’s influence.

The uniqueness of this compound lies in its combination of fluorine and β-diketone functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

4-fluoro-4-methylheptane-3,5-dione

InChI

InChI=1S/C8H13FO2/c1-4-6(10)8(3,9)7(11)5-2/h4-5H2,1-3H3

InChI Key

OJNVSPJUBLBDQN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C(=O)CC)F

Origin of Product

United States

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